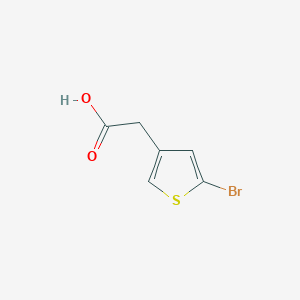

2-(5-Bromothiophen-3-yl)acetic acid

Description

2-(5-Bromothiophen-3-yl)acetic acid is a brominated thiophene derivative with the molecular formula C₇H₇BrO₂S and a molecular weight of 221.07 g/mol . Its structure comprises a thiophene ring substituted with a bromine atom at the 5-position and an acetic acid moiety at the 3-position. The SMILES notation is CC1=C(C=C(S1)Br)CC(=O)O, and the InChIKey is XXQURUSYXUFAMP-UHFFFAOYSA-N . This compound is primarily utilized in organic synthesis, particularly as a building block for pharmaceuticals and agrochemicals due to its reactive bromine and carboxylic acid functional groups.

Properties

IUPAC Name |

2-(5-bromothiophen-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO2S/c7-5-1-4(3-10-5)2-6(8)9/h1,3H,2H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LECLHWWOMUWTCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1CC(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1057217-28-3 | |

| Record name | 2-(5-bromothiophen-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(5-Bromothiophen-3-yl)acetic acid involves the bromination of 2-(thiophen-2-yl)acetic acid. The process typically includes adding bromine to a solution of 2-(thiophen-2-yl)acetic acid in acetic acid at a controlled temperature . The reaction is allowed to proceed for a few hours, resulting in the formation of 2-(5-Bromothiophen-3-yl)acetic acid.

Industrial Production Methods

Industrial production methods for 2-(5-Bromothiophen-3-yl)acetic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, and the product is often purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromothiophen-3-yl)acetic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds.

Oxidation Reactions: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of various substituted thiophene derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols or other reduced derivatives.

Scientific Research Applications

2-(5-Bromothiophen-3-yl)-2-oxoacetic acid is a thiophene derivative with a bromine atom at the 5-position and a keto group at the 2-position of the thiophene ring. It has applications in scientific research, including use as a building block in the synthesis of complex molecules and in the production of advanced materials.

Scientific Research Applications

2-(5-Bromothiophen-3-yl)-2-oxoacetic acid has several applications in scientific research:

- Chemistry It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

- Biology The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

- Industry The compound is used in the production of advanced materials, such as conductive polymers and organic semiconductors.

Chemical Reactions

2-(5-Bromothiophen-3-yl)-2-oxoacetic acid undergoes various chemical reactions:

- Oxidation The compound can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

- Reduction Reduction reactions can convert the keto group to a hydroxyl group. Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

- Substitution The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Nucleophiles like amines or thiols can be used to replace the bromine atom.

Mechanism of Action

The mechanism of action of 2-(5-Bromothiophen-3-yl)acetic acid depends on the specific application and the target molecule. In general, the compound can interact with various molecular targets through its functional groups. For example, the carboxylic acid group can form hydrogen bonds with proteins, while the bromine atom can participate in halogen bonding. These interactions can influence the biological activity and properties of the compound.

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares 2-(5-bromothiophen-3-yl)acetic acid with structurally analogous compounds:

Key Observations :

- Electronic Effects : Bromine in 2-(5-bromothiophen-3-yl)acetic acid is electron-withdrawing, reducing electron density on the thiophene ring and directing electrophilic substitution reactions. In contrast, the methoxy group in 2-(3-bromo-4-methoxyphenyl)acetic acid donates electrons, altering reactivity patterns .

- Steric and Lipophilic Effects : Benzothiophene derivatives (e.g., 5-methyl or 5-chloro variants) exhibit greater lipophilicity and steric bulk compared to thiophene analogs, influencing solubility and biological activity .

Crystallographic and Hydrogen-Bonding Behavior

- 2-(5-Bromothiophen-3-yl)acetic acid forms hydrogen-bonded dimers in the solid state, similar to 2-(3-bromo-4-methoxyphenyl)acetic acid , which adopts centrosymmetric dimers via O–H···O interactions .

- Benzofuran analogs (e.g., 2-(5-bromo-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid) exhibit distinct packing motifs due to additional sulfur interactions, reducing solubility compared to thiophene derivatives .

Biological Activity

2-(5-Bromothiophen-3-yl)acetic acid is an organic compound characterized by the presence of a brominated thiophene ring attached to an acetic acid moiety. Its unique structure allows it to serve as a versatile building block in organic synthesis and medicinal chemistry. This article explores the biological activity of this compound, highlighting its potential applications in antimicrobial and anticancer therapies.

- Molecular Formula : C₆H₅BrO₂S

- Molecular Weight : Approximately 221.07 g/mol

- Structure : The compound features a brominated thiophene ring which contributes to its reactivity and biological properties.

Antimicrobial Properties

Research indicates that 2-(5-bromothiophen-3-yl)acetic acid exhibits significant antimicrobial activity. It has been investigated for its ability to inhibit various microbial strains, particularly focusing on its efficacy against biofilms. A study on acetic acid derivatives found that certain concentrations could effectively reduce biofilm formation, suggesting that similar mechanisms may apply to this compound .

Anticancer Potential

The compound has shown promise as a precursor for developing anticancer drugs. Specifically, it has been identified as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme implicated in cancer progression and inflammation. Inhibition of mPGES-1 can lead to reduced levels of prostaglandin E2 (PGE2), a molecule that promotes tumor growth .

Table 1: Summary of Biological Activities

| Activity Type | Findings | References |

|---|---|---|

| Antimicrobial | Significant activity against biofilms | |

| Anticancer | Inhibits mPGES-1, reducing PGE2 levels |

The biological activity of 2-(5-bromothiophen-3-yl)acetic acid is thought to involve its interaction with specific enzymes and receptors within biological systems. This interaction may alter key cellular pathways, influencing processes related to inflammation and cancer development.

Enzyme Inhibition

The compound's ability to inhibit mPGES-1 has been confirmed through experimental assays, providing a biochemical basis for its anticancer properties. The structure of the compound allows it to bind effectively to the active site of the enzyme, thereby blocking its function .

Case Studies

Several studies have investigated the biological effects of compounds related to 2-(5-bromothiophen-3-yl)acetic acid:

- Study on Biofilm Eradication : This study demonstrated that acetic acid derivatives could eradicate biofilm-associated bacteria effectively, suggesting potential applications in treating infections where biofilms are prevalent .

- Inhibition Studies : Research utilizing virtual screening methods identified several bromothiophene derivatives with selective inhibitory activity against mPGES-1, demonstrating the relevance of structural modifications in enhancing biological efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.